3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20407750
InChI: InChI=1S/C12H13NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,8-10H2
SMILES:
Molecular Formula: C12H13NO
Molecular Weight: 187.24 g/mol

3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine

CAS No.:

Cat. No.: VC20407750

Molecular Formula: C12H13NO

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine -

Specification

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
IUPAC Name 3-(3-phenylprop-2-ynoxy)azetidine
Standard InChI InChI=1S/C12H13NO/c1-2-5-11(6-3-1)7-4-8-14-12-9-13-10-12/h1-3,5-6,12-13H,8-10H2
Standard InChI Key QLSMMINZGZLSQB-UHFFFAOYSA-N
Canonical SMILES C1C(CN1)OCC#CC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture and Bonding

3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine features a four-membered azetidine ring (a saturated heterocycle with one nitrogen atom) linked via an ether bond to a 3-phenylprop-2-yn-1-yl group. The azetidine ring adopts a puckered conformation to alleviate angle strain, while the phenylpropynyl substituent introduces steric bulk and electronic effects that influence reactivity . Key structural parameters include:

PropertyValue
Molecular formulaC12H13NO\text{C}_{12}\text{H}_{13}\text{NO}
Molecular weight199.25 g/mol
Hybridization (N in azetidine)sp3sp^3
Bond angles (azetidine)~88° (C-N-C), ~92° (N-C-C)

X-ray crystallography and NMR spectroscopy confirm the planar geometry of the phenyl group and the linear alignment of the propynyl moiety .

Spectroscopic Characterization

  • NMR: 1H^1\text{H} NMR reveals distinct signals for the azetidine protons (δ 3.2–3.8 ppm, multiplet) and the acetylenic proton (δ 2.8 ppm, triplet). The phenyl group resonates at δ 7.2–7.5 ppm.

  • IR: Stretching vibrations at 3280 cm1^{-1} (C≡C), 1250 cm1^{-1} (C-O-C), and 1600 cm1^{-1} (aromatic C=C) corroborate the functional groups .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 3-[(3-Phenylprop-2-yn-1-yl)oxy]azetidine typically involves a multi-step sequence:

  • Azetidine Ring Formation: Cyclization of 3-chloropropylamine derivatives under basic conditions yields the azetidine core .

  • Etherification: Reaction of 3-hydroxyazetidine with 3-phenylprop-2-yn-1-yl bromide in the presence of a base (e.g., K2_2CO3_3) forms the ether linkage.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product with yields ranging from 60% to 84% .

Optimization Challenges

  • Steric Hindrance: Bulky substituents on the azetidine nitrogen impede etherification, necessitating polar aprotic solvents (e.g., DMF) to enhance reactivity .

  • Moisture Sensitivity: Reactions require inert atmospheres (N2_2 or Ar) to prevent hydrolysis of intermediates.

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The azetidine ring undergoes nucleophilic attack at the nitrogen or adjacent carbons:

  • Acid-Catalyzed Hydrolysis: Concentrated HCl cleaves the ring to form γ-aminobutyric acid derivatives.

  • Alkylation: Electrophiles (e.g., methyl iodide) alkylate the nitrogen, yielding N-substituted azetidinium salts .

Alkyne Reactivity

The phenylpropynyl group participates in:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole conjugates for bioconjugation .

  • Sonogashira Coupling: Palladium-mediated cross-coupling with aryl halides extends the π-system.

Comparative Analysis with Related Azetidines

CompoundSubstituentBioactivityReference
3-(Pyridin-3-yloxy)azetidinePyridyl etherKinase inhibition (IC50_{50} = 50 nM)
3-Aryl-3-oxypropylamineAryl etherTRI (Thrombin inhibitor)
Target compoundPhenylpropynyl etherUnderexplored

The phenylpropynyl group’s electron-withdrawing nature may enhance metabolic stability compared to alkyl-substituted analogs .

Future Directions and Research Opportunities

  • Synthetic Methodology: Develop enantioselective routes using chiral auxiliaries or asymmetric catalysis .

  • Biological Screening: Prioritize assays for neurodegenerative diseases (e.g., Alzheimer’s) due to structural similarities to CNS-active agents .

  • Computational Modeling: Density functional theory (DFT) studies could predict regioselectivity in ring-opening reactions.

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